

# Unraveling "TUPS": A Clarification and Examination of a Key Drug Delivery Platform

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TUPS     |           |
| Cat. No.:            | B1682563 | Get Quote |

An important clarification for our readers in the pharmaceutical research and development community: The term "TUPS" in the context of commercial drug products refers to "Technically Unavoidable Particles." This is a quality control and regulatory compliance term, not a specific drug delivery technology. These particles are inherent to the manufacturing process and can originate from raw materials, equipment, and packaging.[1] The focus of "TUPS" or "TUPPs" (Technically Unavoidable Particle Profiles) is on the identification, characterization, and control of these particles to ensure product quality and safety.

Given the interest in particulate-based drug delivery systems, this guide will focus on a highly relevant and commercially successful technology that may have been the intended subject of interest: the Multiple Unit Pellet System (MUPS). MUPS are a versatile drug delivery platform consisting of small, spherical particles (pellets) that are either filled into capsules or compressed into tablets.[2] This guide will provide a comparative overview of MUPS technology, supported by experimental data from case studies of commercial drug products.

# Comparison Guide: Multiple Unit Pellet System (MUPS) in Commercial Drug Products

The Multiple Unit Pellet System (MUPS) offers several advantages over conventional single-unit dosage forms, such as tablets. These benefits include a lower risk of dose dumping, more predictable bioavailability, and reduced potential for local irritation.[2] This guide examines the performance of MUPS formulations for two widely used commercial drug products: the proton pump inhibitor Omeprazole and the beta-blocker Metoprolol.



## **Data Presentation: Comparative Performance of MUPS Formulations**

The following tables summarize key performance data from studies on Omeprazole and Metoprolol MUPS formulations, comparing them to conventional dosage forms.

Table 1: Pharmacokinetic Comparison of Omeprazole MUPS vs. Conventional Capsule

| Parameter                            | Omeprazole MUPS<br>20 mg Tablet                                                    | Conventional Omeprazole 20 mg Capsule | Key Findings                                                                                                       |
|--------------------------------------|------------------------------------------------------------------------------------|---------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Bioequivalence                       | Bioequivalent to capsule formulation. [3][4][5]                                    | Reference<br>formulation.             | The MUPS tablet provides a similar extent of drug absorption as the conventional capsule.  [3][4]                  |
| Time to Peak<br>Concentration (tmax) | Median tmax was identical to the encapsulated MUPS tablet.[4]                      | Similar to MUPS<br>tablet.            | Onset of antisecretory action was slightly faster for MUPS (1.25 hours) compared to the capsule (1.5 hours).[3][5] |
| Effect of Food                       | Food intake increases AUC by 20% and decreases Cmax by 34% relative to fasting.[6] | Similar food effect<br>observed.      | Bioavailability is somewhat faster in the fed state for the MUPS tablet compared to the capsule.[3][5]             |
| Gastric pH Control                   | Similar gastric pH profiles to the conventional capsule. [3]                       | Reference for pH control.             | Both formulations<br>show comparable<br>efficacy in maintaining<br>intragastric pH.[3]                             |



Table 2: In Vitro Drug Release of Extended-Release Metoprolol Succinate MUPS

| Formulation                  | Polymer Coating                            | Drug Release at 20<br>hours                               | Key Findings                                                                                        |
|------------------------------|--------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Optimized MUPS<br>Tablet     | 7.5% w/w<br>Ethylcellulose<br>(Ethocel)[7] | Extended release for 20 hours.[7]                         | The polymer coating effectively controls the release of the highly water-soluble drug.[7]           |
| Alternative MUPS Formulation | 7.5% Kollicoat SR<br>30D[1][8]             | Showed promising dissolution profile and stability.[1][8] | Different polymers can<br>be utilized to achieve<br>the desired extended-<br>release profile.[1][8] |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of MUPS formulations.

- 1. Preparation of Metoprolol Succinate Extended-Release MUPS Tablets
- Pellet Preparation: Metoprolol succinate pellets were prepared using the Wurster process, a fluid bed coating technique.
- Coating: The pellets were coated with an ethylcellulose-based polymer to control drug release. The concentration of the polymer and plasticizers was optimized.[7]
- Compression: The coated pellets were then blended with suitable excipients and compressed into tablets.[1][8]
- 2. In Vitro Dissolution Testing of Metoprolol MUPS
- Apparatus: USP Type II (paddle) apparatus.
- Media: The dissolution study was typically conducted in multiple pH media to simulate the gastrointestinal tract (e.g., acid stage and buffer stage).



- Sampling: Aliquots were withdrawn at predetermined time intervals, and the drug concentration was analyzed using UV-Vis spectrophotometry or HPLC.
- 3. Bioequivalence Study of Omeprazole MUPS
- Study Design: A randomized, two-period crossover study in healthy human volunteers.[4]
- Administration: Subjects received a single oral dose of the Omeprazole MUPS tablet (test) and the conventional capsule (reference).[4]
- Pharmacokinetic Analysis: Blood samples were collected at various time points, and plasma concentrations of omeprazole were determined using a validated HPLC method. Key pharmacokinetic parameters (AUC, Cmax, tmax) were calculated and statistically compared.
   [4]

### **Visualizing MUPS Concepts and Workflows**

Diagrams are provided below to illustrate key processes and concepts related to MUPS technology.



Click to download full resolution via product page

Caption: Generalized workflow for the manufacturing of MUPS tablets and capsules.





Click to download full resolution via product page

Caption: In vivo disintegration and drug release mechanism of a MUPS tablet.

In conclusion, while the term "**TUPS**" pertains to unavoidable particulate matter in pharmaceutical manufacturing, the Multiple Unit Pellet System (MUPS) represents a sophisticated and widely implemented technology for creating advanced oral solid dosage forms. The case studies of Omeprazole and Metoprolol demonstrate the effectiveness of MUPS in achieving desired pharmacokinetic profiles and offering therapeutic advantages over conventional formulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. OMEPRAZOLE MUPS®: AN ADVANCED FORMULATION OFFERING FLEXIBILITY AND PREDICTABILITY FOR SELF MEDICATION Selfcare Journal [selfcarejournal.com]
- 4. Bioequivalence between omeprazole MUPS 20 mg as tablet and omeprazole MUPS 20 mg as tablet encapsulated in a hard gelatine capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selfcarejournal.com [selfcarejournal.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Development and In Vitro-In Vivo Evaluation of Extended-release Multiple-unit Pellet System Tablets of Metoprolol Succinate | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 8. impactfactor.org [impactfactor.org]







 To cite this document: BenchChem. [Unraveling "TUPS": A Clarification and Examination of a Key Drug Delivery Platform]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682563#tups-case-studies-in-commercial-drug-products]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com